

FTIR Characterization Guide: Sodium 5-Hydroxyheptanoate vs. Critical Impurities

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Compound of Interest

Compound Name: sodium 5-hydroxyheptanoate

CAS No.: 59239-94-0

Cat. No.: B6249229

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Executive Summary

Sodium 5-hydroxyheptanoate (CAS: 59239-94-0) serves as a critical intermediate in the synthesis of statins and specific fatty acid derivatives. Its stability is pH-dependent; in acidic environments, it protonates to 5-hydroxyheptanoic acid, which spontaneously cyclizes into γ -heptalactone (CAS: 3301-90-4).

This guide provides a definitive spectroscopic framework to distinguish the target salt from its lactone degradation product and free acid precursor. By leveraging the distinct shift in carbonyl stretching frequencies (

vs.

), researchers can validate compound integrity without relying solely on chromatography.

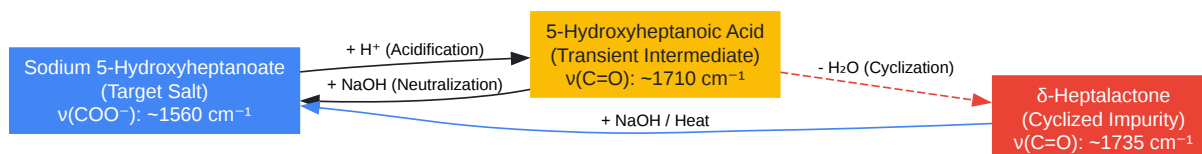
Chemical Dynamics & Spectral Logic

To interpret the FTIR spectrum accurately, one must understand the dynamic equilibrium of the analyte. The spectral "fingerprint" changes drastically based on the sample's history and pH

environment.

The Conversion Pathway

The following diagram illustrates the structural transformation that dictates the FTIR shifts.



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Figure 1: The pH-dependent equilibrium between the carboxylate salt, free acid, and lactone forms. Note the distinct carbonyl environments.

Characteristic Peak Analysis

The differentiation relies primarily on the Carbonyl Region ($1800\text{--}1500 \text{ cm}^{-1}$) and the Hydroxyl Region ($3600\text{--}3200 \text{ cm}^{-1}$).

Comparative Spectral Table

Functional Group	Vibration Mode	Sodium 5-Hydroxyheptanoate (Target)	-Heptalactone (Impurity)	5-Hydroxyheptanoic Acid (Precursor)
Carbonyl (C=O)	Stretching	Absent (in 1700 region)	1735–1750 cm ⁻¹ (Strong, Sharp)	1705–1720 cm ⁻¹ (Strong)
Carboxylate (COO ⁻)	Asymmetric Stretch	1550–1610 cm ⁻¹ (Strong, Broad)	Absent	Absent
Carboxylate (COO ⁻)	Symmetric Stretch	1400–1450 cm ⁻¹ (Medium)	Absent	Absent
Hydroxyl (O-H)	Stretching	3200–3500 cm ⁻¹ (Broad, H-bonded)	Absent (if dry)	2500–3300 cm ⁻¹ (Very Broad, COOH dimer)
C-O (Alcohol/Ester)	Stretching	1050–1100 cm ⁻¹ (Secondary Alcohol)	1150–1250 cm ⁻¹ (C-O-C Ring Stretch)	1050–1100 cm ⁻¹

Detailed Band Assignment

1. The Carboxylate Doublet (The Salt Marker)

Unlike esters or acids, the sodium salt possesses a resonance-stabilized carboxylate anion (). This delocalization reduces the bond order, shifting the absorption to lower frequencies.

- Asymmetric Stretch (): 1550–1610 cm⁻¹. This is the most intense peak in the spectrum.
- Symmetric Stretch (): 1400–1450 cm⁻¹.
- Diagnostic Value: If you see a peak above 1700 cm⁻¹, your sample has degraded into lactone or contains residual free acid.

2. The Lactone Carbonyl (The Degradation Marker)

-Heptalactone is a 6-membered cyclic ester. Ring strain and the ester functionality push the carbonyl stretch to a higher frequency (1735–1750 cm^{-1}) compared to acyclic acids.

- Diagnostic Value: The appearance of a sharp band at 1740 cm^{-1} indicates cyclization.

3. The Hydroxyl Group[1]

- Sodium Salt: Shows a broad band $\sim 3400 \text{ cm}^{-1}$ due to the secondary alcohol at position 5 and moisture (salts are hygroscopic).
- Lactone: If the sample is dry, this region should be relatively clean, as the hydroxyl group is consumed to form the ring ether linkage.

Experimental Protocols

Reliable FTIR data requires strict control over sample preparation, particularly because sodium salts are hygroscopic and can absorb atmospheric CO_2 (forming sodium carbonate/bicarbonate artifacts).

Protocol A: ATR (Attenuated Total Reflectance) – Recommended

Best for rapid QC and detecting surface degradation.

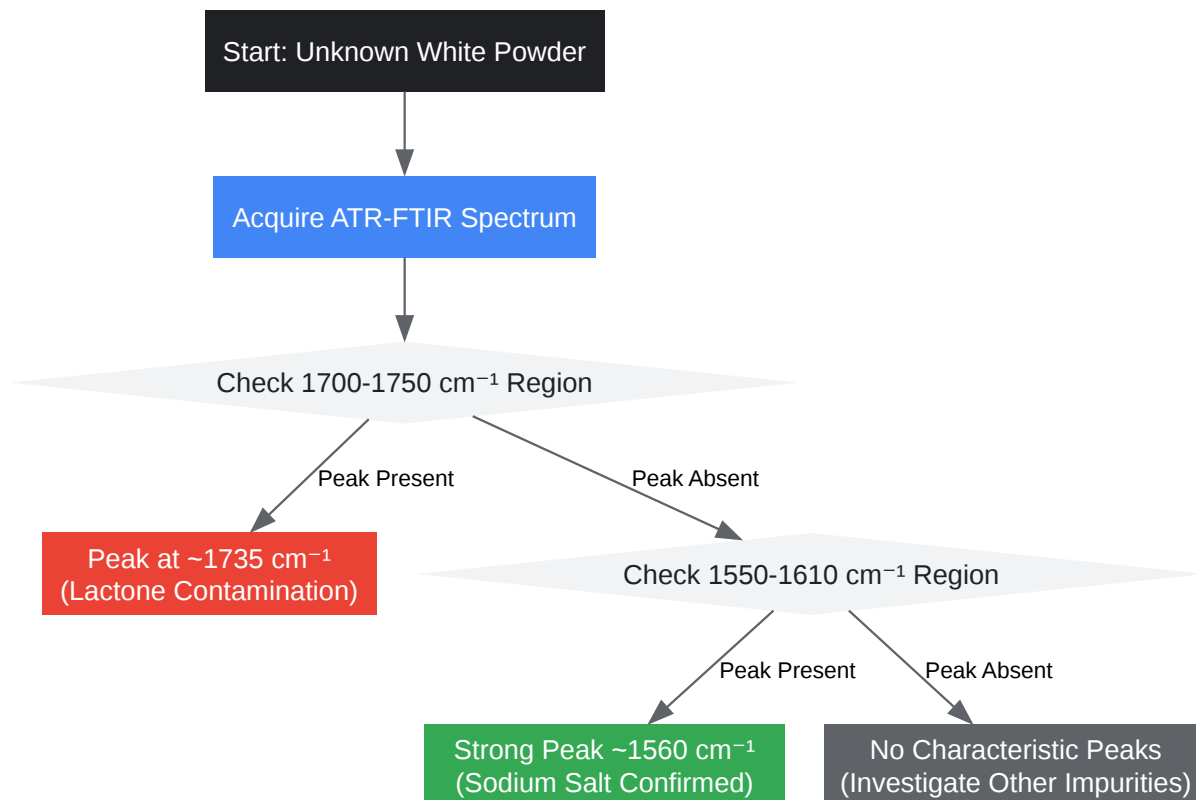
- Crystal Selection: Use a Diamond or ZnSe crystal.
- Background: Collect a 32-scan background of the clean crystal.
- Sample Loading: Place $\sim 10 \text{ mg}$ of **Sodium 5-hydroxyheptanoate** powder on the crystal.
- Compression: Apply high pressure using the anvil to ensure good contact.
- Acquisition: Scan from 4000 to 600 cm^{-1} (Resolution: 4 cm^{-1}).
- Cleaning: Wipe immediately with methanol. Water usage should be minimized to prevent dissolving the salt on the crystal if using water-soluble optics (like KBr).

Protocol B: The "Acid Shift" Validation Test

A self-validating experiment to confirm the identity of the salt.

- Step 1 (Salt Spectrum): Acquire the spectrum of the solid sodium salt. Confirm the 1560 cm^{-1} peak.
- Step 2 (Acidification): Dissolve 50 mg of the salt in 1 mL of 0.1 M HCl. Extract with Dichloromethane (DCM).
- Step 3 (Lactonization): Evaporate the DCM layer gently. The residue will likely spontaneously lactonize.
- Step 4 (Lactone Spectrum): Acquire the spectrum of the residue.
- Result: The strong peak at 1560 cm^{-1} should disappear, replaced by a new peak at ~ 1735 cm^{-1} . This confirms the original sample was indeed the carboxylate salt.

Analytical Workflow Diagram



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Figure 2: Decision tree for identifying **Sodium 5-hydroxyheptanoate** and distinguishing it from lactone impurities.

References

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- To cite this document: BenchChem. [FTIR Characterization Guide: Sodium 5-Hydroxyheptanoate vs. Critical Impurities]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6249229/docs#ftir-characterization-guide-sodium-5-hydroxyheptanoate-vs-critical-impurities>]

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